2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide
Description
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to an acetamide moiety, which is further linked to an imidazole ring
Properties
Molecular Formula |
C5H4F3N3O |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3(12)11-4-9-1-2-10-4/h1-2H,(H2,9,10,11,12) |
InChI Key |
OGJJVGPBMLJJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 2-aminoimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The imidazole ring in 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: The compound can be reduced under specific conditions to yield derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized acetamide derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-(1H-imidazol-4-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-5-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-1-yl)acetamide
Comparison: 2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is unique due to the position of the imidazole ring attachment, which can influence its chemical reactivity and biological activity. The specific positioning of the imidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Biological Activity
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is an organic compound notable for its trifluoromethyl group attached to an acetamide functional group and linked to an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is C6H6F3N3O, with a molecular weight of approximately 201.13 g/mol.
The biological activity of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide is primarily attributed to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.
- Acetamide Moiety : Capable of forming hydrogen bonds with proteins, which may enhance binding affinity to specific enzymes or receptors.
Biological Interactions and Potential Applications
Research indicates that this compound may act as an enzyme inhibitor and has been explored in various biochemical assays. The interactions with biological targets suggest potential therapeutic applications in treating various diseases.
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 1H-Imidazole | C3H4N2 | Simple structure; lacks fluorine substituents | Antimicrobial properties |
| 1-Methylimidazole | C4H6N2 | Methyl group increases lipophilicity | Enzyme inhibition |
| 4-Methylimidazole | C4H6N2 | Substituted at position 4; different activity | Varies based on substitution |
| 5-Fluoro-1H-imidazole | C3H3FN2 | Fluorine substitution at position 5 | Altered reactivity |
| 1H-Pyrrole | C4H5N | Different electronic properties | Antibacterial activity |
The presence of the trifluoromethyl group in 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide significantly alters its chemical reactivity and biological interactions compared to other imidazole derivatives.
Research Findings
Several studies have highlighted the potential of imidazole derivatives in various therapeutic applications:
- Antiviral Activity : A series of new conjugated compounds derived from imidazole exhibited effective inhibition against hepatitis C virus with EC50 values ranging from 5.1 to 8.4 μM .
- Antibacterial Activity : Imidazole derivatives have shown promising antibacterial properties, with MIC values indicating effectiveness against pathogens such as Staphylococcus aureus .
- Cancer Treatment : Some imidazole derivatives are being investigated for their ability to inhibit farnesyl-protein transferase, which is relevant in cancer therapy .
Case Studies
A notable case study involved the synthesis and evaluation of imidazole derivatives for their anti-inflammatory effects. For instance, modifications at specific positions on the imidazole ring led to enhanced selectivity and potency against inflammatory markers in vitro . Another study focused on the structural modifications of imidazoles that resulted in improved binding affinities for specific protein targets associated with neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1H-imidazol-2-amine with trifluoroacetic anhydride in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours yields the target compound. Catalysts like triethylamine may enhance acyl transfer efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . Optimization should focus on solvent choice, temperature, and catalyst-to-substrate ratios to improve yield (>70%) and purity (>95%).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the imidazole NH (δ 12–13 ppm) and trifluoroacetamide carbonyl (δ 160–165 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) validate the acetamide group .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
- Melting Point : Consistency with literature data (±2°C) indicates purity .
Q. How can computational tools predict the compound’s physicochemical properties?
Use software like Gaussian or ADF to calculate logP (hydrophobicity), pKa (imidazole NH ≈ 6–7), and molecular polarity. Topological polar surface area (TPSA) values (~50 Ų) predict membrane permeability. Density functional theory (DFT) optimizes geometry for docking studies .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s binding affinity toward biological targets?
Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The trifluoromethyl group may engage in hydrophobic pockets, while the imidazole ring participates in hydrogen bonding. Validate docking poses using X-ray crystallography (SHELX refinement) or molecular dynamics simulations . For example, highlights benzimidazole-acetamide derivatives binding to α-glucosidase via π-π stacking .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Re-run calculations with explicit solvent models (e.g., IEFPCM). If ¹H NMR shows unexpected splitting, consider dynamic NMR to probe conformational exchange. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. How does modifying the imidazole or trifluoroacetamide group impact bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Imidazole substitution : Adding electron-withdrawing groups (e.g., Cl, F) at position 4/5 enhances antimicrobial activity by increasing electrophilicity .
- Trifluoroacetamide : Replacing CF₃ with CH₃ reduces metabolic stability but may improve solubility . Test analogs in enzyme inhibition assays (e.g., MIC for antibacterials) and compare IC₅₀ values .
Q. What experimental designs address low crystallinity in X-ray diffraction studies?
Crystallization challenges arise from the compound’s flexibility. Use solvent vapor diffusion with mixed solvents (e.g., DCM/methanol). If twinning occurs, employ SHELXL’s TWIN command for refinement. For poorly diffracting crystals, synchrotron radiation improves resolution .
Q. How can researchers differentiate between tautomeric forms of the imidazole ring in solution?
Use ¹⁵N NMR or deuterium exchange experiments. Computational studies (e.g., DFT) can predict tautomer stability. Variable-temperature NMR detects equilibrium shifts; a downfield shift in NH protons at lower temperatures indicates dominant 1H-imidazole tautomer .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the trifluoroacetamide group.
- Bioactivity Testing : Include positive controls (e.g., fluconazole for antifungals) and assess cytotoxicity (e.g., MTT assay on mammalian cells) .
- Data Reproducibility : Report reaction yields, spectral acquisition parameters, and statistical analysis (e.g., triplicate runs ±SD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
